MW and Hydrophobicity: 5,5-Dimethyl Derivative vs. Unsubstituted Core Scaffold
The presence of the 5,5-dimethyl group on the hexahydro ring contributes significantly to molecular weight and hydrophobicity compared to the unsubstituted core scaffold. This is critical for the synthetic route, as the target himbacine-class products also feature substantial hydrophobic domains.
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 234.29 g/mol |
| Comparator Or Baseline | 3a,4,5,6,7,8,9,9a-Octahydronaphtho[2,3-c]furan-1,3-dione (CAS 102845-35-2): 206.24 g/mol |
| Quantified Difference | +28.05 g/mol (+13.6%) |
| Conditions | Calculated from molecular formula C14H18O3 vs C12H14O3 |
Why This Matters
The ~14% increase in molecular weight reflects the installed gem-dimethyl group necessary for generating the substitution pattern found in downstream himbacine intermediates, making the unsubstituted analog synthetically incompatible.
